2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with chlorine atoms and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 4,5-dimethyl-2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Chlorination of Thiophene: The thiophene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated thiophene is then coupled with the benzothiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Dichlorobenzamides: Compounds with similar structural features and chemical reactivity.
Uniqueness
2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is unique due to its specific substitution pattern and the combination of the thiophene and benzothiazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS2/c1-6-3-4-9-11(7(6)2)17-14(20-9)18-13(19)8-5-10(15)21-12(8)16/h3-5H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYVSPLQSHKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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